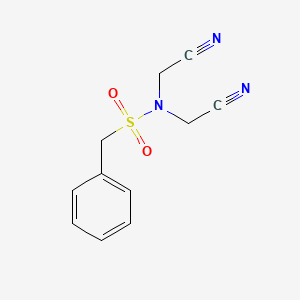

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide

CAS No.:

Cat. No.: VC15020472

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2S |

|---|---|

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide |

| Standard InChI | InChI=1S/C11H11N3O2S/c12-6-8-14(9-7-13)17(15,16)10-11-4-2-1-3-5-11/h1-5H,8-10H2 |

| Standard InChI Key | AAAWFJOLDUICBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)N(CC#N)CC#N |

Introduction

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is a chemical compound characterized by its sulfonamide structure, which includes a phenyl group and two cyanomethyl substituents. The molecular formula of this compound is C₁₁H₁₄N₂O₂S. The sulfonamide functional group in this compound is known for its biological activity, particularly in the context of antibacterial properties. Sulfonamides generally act as inhibitors of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Biological Activity and Potential Applications

The biological activity of N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, acting as inhibitors of bacterial dihydropteroate synthase. Additionally, compounds with cyanomethyl groups have shown potential in inhibiting certain enzymes and may exhibit antitumor activities.

| Application | Description |

|---|---|

| Antibacterial | Inhibits bacterial dihydropteroate synthase |

| Antitumor | Potential enzyme inhibition and antitumor effects |

| Medicinal Chemistry | Enhances reactivity for novel drug development |

Comparison with Similar Compounds

Several compounds share structural similarities with N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | Classic sulfonamide antibiotic |

| Benzene sulfonamide | C₆H₅SO₂NH₂ | Simple structure with antibacterial properties |

| N,N-dimethylsulfamoyl chloride | C₆H₈ClN₂O₂S | Reactive chloride form used in synthesis |

N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide stands out due to the presence of two cyanomethyl groups, enhancing its reactivity compared to traditional sulfonamides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume